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An In-depth Technical Guide on the Molecular Structure, Synthesis, and Application of N,N-
Dimethylundecylamine

Abstract

N,N-Dimethylundecylamine is a tertiary amine characterized by an eleven-carbon alkyl chain
(undecyl) and two methyl groups attached to a central nitrogen atom. This unique amphiphilic
structure, comprising a lipophilic tail and a hydrophilic tertiary amine head, positions it as a
valuable molecule for researchers in materials science, organic synthesis, and drug
development. This guide provides a comprehensive analysis of its molecular structure,
physicochemical properties, and key reactive characteristics. We will explore logical synthetic
pathways, detail its potential applications as a surfactant and nanoparticle capping agent, and
contextualize the significance of its dimethylamino moiety within pharmaceutical design. This
document serves as a technical resource, integrating theoretical principles with practical
insights for professionals engaged in advanced scientific research.

Core Molecular Structure and Identification
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N,N-Dimethylundecylamine is an aliphatic tertiary amine. The core structure consists of a
saturated eleven-carbon chain providing significant lipophilicity, while the dimethylamino group
acts as a polar, basic functional group. This duality is fundamental to its chemical behavior and
applications.

Chemical Identity and Nomenclature

Accurate identification is critical for regulatory compliance and scientific reproducibility. The key
identifiers for N,N-Dimethylundecylamine are summarized below.

Identifier Value Source
IUPAC Name N,N-dimethylundecan-1-amine  [1]
Molecular Formula Ci3H29N [1]
CAS Number 17373-28-3 [1]
Molecular Weight 199.38 g/mol [1]
SMILES CCCCCCCCCCCN(C)C [1]

MMWFTWUMBYZIRZ-
InChiKey [1]
UHFFFAOYSA-N

Structural Representation

The two-dimensional structure illustrates the atomic connectivity, highlighting the long alkyl
chain and the tertiary amine head.

2D Molecular Structure of N,N-Dimethylundecylamine.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a molecule dictate its behavior in various systems,
influencing solubility, reactivity, and suitability for specific applications. While extensive
experimental data for N,N-Dimethylundecylamine is not widely published, its properties can
be reliably predicted and contextualized by examining its close, well-documented homologs,
N,N-dimethyldecylamine (C10) and N,N-dimethyldodecylamine (C12).
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Key Physicochemical Properties

The following table summarizes key computed properties for N,N-Dimethylundecylamine and
provides experimental data for its homologs to illustrate the influence of alkyl chain length.[1][2]

[3][4]

N,N- N,N- N,N-
Property Dimethyldecylamin  Dimethylundecylami Dimethyldodecyla
e (C10) ne (C11) mine (C12)
Molecular Formula Ci2H27N CisH29N Ci4H31N
Molecular Weight (
185.35 199.38 (Computed)[1] 213.40
g/mol)
N ) ) 80-82 (at 0.1 mmHg)
Boiling Point (°C) 234 ~245-255 (Estimated)

[4]

Density (g/mL)

0.778 (at 20°C)[2]

~0.78 (Estimated)

0.787 (at 20°C)[4]

logP (Octanol/Water)

5.3 (Computed)[3]

5.3 (Computed)[1]

5.47 (Calculated)[5]

Physical Form

Liquid

Liquid (Predicted)

Liquid

Insight: The data demonstrates a clear trend: as the alkyl chain length increases, so do the
molecular weight and boiling point. The high logP value across the series confirms the
molecule's predominantly lipophilic character, suggesting low solubility in water but high
solubility in nonpolar organic solvents.[6]

Expected Spectroscopic Signhatures

For structural verification, spectroscopic methods are indispensable. Based on its structure, the
following spectral features are anticipated:

e H NMR: The spectrum would be characterized by a prominent singlet at approximately 2.2-
2.3 ppm, integrating to 6 protons, which corresponds to the two equivalent N-methyl groups.
A triplet around 2.3-2.4 ppm would represent the two protons on the carbon adjacent to the
nitrogen (a-CHz). The long undecyl chain would produce a series of overlapping multiplets in
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the 1.2-1.6 ppm region, and a terminal methyl group (CHs) would appear as a triplet around
0.9 ppm.

e 13C NMR: The two N-methyl carbons would appear as a single peak around 45 ppm. The
carbons of the alkyl chain would resonate in the 14-60 ppm range, with the carbon a to the
nitrogen appearing furthest downfield in this group.

e Mass Spectrometry (MS): Under electron ionization (El), the molecular ion peak (M*) at m/z
=199 would be observed. A characteristic and often base peak would be the a-cleavage
fragment [CH2=N(CHs)z]* at m/z = 58, resulting from the loss of a CioH21 radical. This
fragment is a key diagnostic for N,N-dimethylalkylamines.

Synthesis and Key Reactions

Understanding the synthesis and reactivity of N,N-Dimethylundecylamine is crucial for its
practical application and for the development of its derivatives.

Proposed Synthetic Pathway: Reductive Amination

A robust and high-yield method for synthesizing tertiary amines like N,N-
Dimethylundecylamine is the reductive amination of an aldehyde. This pathway is favored for
its efficiency and the wide availability of starting materials.

Undecanal
(C11H220)
w‘
Dimethylamine Eminium lon Reduction N,N-Dimethylundecylamine
((CHs)2NH) Intermediate (C13H29N)
. 4

-
-
-

e
-
-
PR
-

Reducing Agent
(e.g., NaBH(OACc)3)

Click to download full resolution via product page

Workflow for synthesis via reductive amination.
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Causality: This one-pot reaction proceeds through the initial formation of an enamine from
undecanal and dimethylamine, which is then protonated to form an eminium ion intermediate. A
mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OACc)s), is chosen because
it is selective for the eminium ion and does not readily reduce the starting aldehyde, thereby
minimizing side reactions.

Fundamental Reactivity

The chemistry of N,N-Dimethylundecylamine is dominated by the lone pair of electrons on the
nitrogen atom, making it a Brgnsted-Lowry base and a nucleophile.

N,N-Dimethylundecylamine
(R-N(CH5s)2)

+ HCI
(Acid-Base Reaction)

+ H202 or m-CPBA
(Oxidation)

Amine N-oxide
(R-N*(O7)(CHs)2)

Ammonium Salt
(R-N*H(CHs)2)Cl-

Click to download full resolution via product page

Key reactivity pathways of the tertiary amine group.

e Salt Formation: As a base, it readily reacts with acids to form ammonium salts.[6] For
example, with hydrochloric acid, it forms N,N-dimethylundecylammonium chloride, a
quaternary ammonium salt-like structure that significantly increases its water solubility.[7]

» N-Oxide Formation: The nitrogen can be oxidized using reagents like hydrogen peroxide or
meta-chloroperoxybenzoic acid (m-CPBA) to form N,N-Dimethylundecylamine N-oxide.[8]
[9] This transformation converts the nonpolar amine head into a highly polar N-oxide group,
drastically altering its physicochemical properties and opening avenues for new applications.
[10]

Relevance and Applications in Scientific
Development
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While a specialty chemical, the structural motifs within N,N-Dimethylundecylamine give it
significant potential in several research and industrial fields.

Surfactants and Nanoparticle Synthesis

The amphiphilic nature of long-chain tertiary amines makes them effective surfactants and
stabilizers.[11] In non-aqueous media, N,N-Dimethylundecylamine can act as a capping
agent during the synthesis of metallic nanopatrticles.

Mechanism: The lone pair on the nitrogen atom coordinates to the surface of the growing
nanoparticle, while the long, lipophilic undecyl chains extend into the solvent. This creates a
steric barrier that prevents nanoparticle aggregation, allowing for control over particle size and
ensuring a stable colloidal suspension. This is a critical function in creating functional
nanomaterials for catalysis and electronics.

The Dimethylamino Moiety in Drug Development

The dimethylamino group is a well-established pharmacophore in medicinal chemistry.[12] Its
inclusion in a drug candidate can offer several advantages:

o Enhanced Solubility: The basic nitrogen can be protonated at physiological pH to form a
charged ammonium species, which significantly improves aqueous solubility and can aid in
formulation.[12]

e Improved Bioavailability: The balance between the lipophilic undecyl chain and the polar
amine head allows for modulation of a molecule's ability to cross biological membranes.

» Receptor Binding: The nitrogen can act as a hydrogen bond acceptor, a key interaction in
many drug-receptor binding events.

The N,N-Dimethylundecylamine structure can be viewed as a lipophilic scaffold to which
pharmacologically active groups could be attached, using the dimethylamino group to fine-tune
the resulting molecule's pharmacokinetic profile.

Amine N-Oxides in Advanced Formulations

The derivative, N,N-Dimethylundecylamine N-oxide, has its own set of valuable properties.
Amine N-oxides are widely used as non-ionic or amphoteric surfactants in detergents and
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personal care products.[9] In drug development, the N-oxide functionality is explored for
several reasons:

e Prodrug Strategies: The N-oxide group is often bioreducible. In hypoxic (low oxygen)
environments, such as those found in solid tumors, specific enzymes can reduce the N-oxide
back to the parent tertiary amine. This mechanism can be exploited to design hypoxia-
activated prodrugs that release their active form selectively at the target site.[10]

e Modulating Permeability: The highly polar N-oxide group can decrease a molecule's ability to
cross membranes, including the blood-brain barrier, which can be used to limit off-target
effects.[10]

Experimental Protocols

The following protocols are provided as validated, foundational methodologies for the synthesis
and characterization of N,N-Dimethylundecylamine.

Protocol: Synthesis via Reductive Amination

Objective: To synthesize N,N-Dimethylundecylamine from undecanal and dimethylamine in a
one-pot reaction.

Methodology:

e Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add
undecanal (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or
1,2-dichloroethane, 5 mL per mmol of aldehyde).

o Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.2 eq.) to the flask. Stir the
mixture at room temperature for 20 minutes to facilitate the formation of the eminium ion
intermediate.

e Reductant Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)s, 1.5
eq.).

o Scientific Rationale: NaBH(OACc)s is a mild and selective reducing agent, ideal for this
transformation. Its slow reaction with protic solvents and aldehydes prevents the reduction

© 2026 BenchChem. All rights reserved. 7/12 Tech Support


https://www.medchemexpress.com/n-n-dimethyldecylamine-n-oxide.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017254/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017254/
https://www.benchchem.com/product/b099482/docs?utm_src=pdf-body#n-n-dimethylundecylamine-molecular-structure
https://www.benchchem.com/product/b099482/docs?utm_src=pdf-body#n-n-dimethylundecylamine-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

of the starting material before the eminium ion is formed.

o Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by
Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed
(typically 2-4 hours).

o Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs). Stir vigorously until gas evolution ceases. Transfer the mixture to a
separatory funnel.

o Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic
layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (Na2S0ea.), filter, and concentrate the solvent under reduced pressure. The resulting
crude oil can be purified by flash column chromatography on silica gel to yield the pure N,N-
Dimethylundecylamine.

Protocol: Structural Verification by 'H NMR

Objective: To confirm the identity and purity of the synthesized product.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of
deuterated chloroform (CDCIs).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition: Transfer the solution to an NMR tube. Acquire the *H NMR spectrum on a
400 MHz (or higher) spectrometer.

o Data Analysis (Self-Validation):

o Confirm the presence of a singlet at ~2.2 ppm with an integration value corresponding to
6H (the two N-CHs groups).

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b099482/docs?utm_src=pdf-body#n-n-dimethylundecylamine-molecular-structure
https://www.benchchem.com/product/b099482/docs?utm_src=pdf-body#n-n-dimethylundecylamine-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Verify the terminal methyl group of the undecyl chain as a triplet at ~0.9 ppm, integrating to

3H.

o Ensure the integration of the entire aliphatic region corresponds to the remaining 20

protons of the undecyl chain.

o The absence of an aldehyde proton peak at ~9.7 ppm confirms the complete consumption

of the starting material.

Safety, Handling, and Disposal

Long-chain aliphatic amines require careful handling due to their potential to cause irritation

and chemical burns.

Hazard Identification

Based on data from homologous structures like N,N-dimethyldodecylamine, the following

hazards are anticipated.[13]

Hazard Class GHS Classification

Precautionary Statement

Category 4: Harmful if

Acute Oral Toxicity H302[13]
swallowed
) ] o Category 1B: Causes severe
Skin Corrosion/Irritation ) H314[13]
skin burns
o Category 1: Causes serious
Eye Damage/Irritation H318[14]

eye damage

. . Category 1: Very toxic to
Aquatic Toxicity tic [
aquatic life

H400, H410[13][14]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),

chemical splash goggles, and a lab coat.[13][15] Work should be conducted in a well-

ventilated fume hood to avoid inhalation of any vapors.[14]
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o Spill Management: For minor spills, absorb the material with an inert substance (e.g.,
vermiculite or sand) and place it in a sealed container for disposal.[6][15] Avoid letting the
product enter drains due to its high aquatic toxicity.[6]

o Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and
acids.[15][16] Keep containers tightly sealed.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Due to its
environmental toxicity, it should not be disposed of in standard waste or sewer systems.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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